molecular formula C9H11NO2S B2403412 N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide CAS No. 862248-42-8

N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide

Cat. No.: B2403412
CAS No.: 862248-42-8
M. Wt: 197.25
InChI Key: SEVNIYSZEGCSPN-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide, also known as Paracetamol, is a widely used anti-pyretic drug . It is an organic compound with the molecular formula C8H9NO2 .


Synthesis Analysis

The synthesis of this compound involves a reaction between the drug and diperiodatocuprate (III) in an alkaline medium . The reaction exhibits 1:4 stoichiometry (paracetamol: DPC) and is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as IR, NMR, and GC-MS . The molecular weight of the compound is 0 .


Chemical Reactions Analysis

The oxidation reaction of this compound in an alkaline medium proceeds via a DPC-paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products .


Physical And Chemical Properties Analysis

This compound is a solid powder-like substance that is soluble in organic solvents such as ethanol and ether but has poor solubility in water .

Scientific Research Applications

1. Advanced Oxidation Processes (AOPs) and Biotoxicity Analysis

Advanced Oxidation Processes (AOPs) are used to treat acetaminophen (ACT) from aqueous media, leading to different kinetics, mechanisms, and by-products. The study by Qutob et al. (2022) explored the biotoxicity of ACT by-products, revealing that N-(3,4-dihydroxy phenyl) acetamide was found to be mutagenic. Furthermore, the degradation pathway based on the computational method matched most of the proposed ACT pathways and frequent by-products, suggesting its potential in enhancing ACT degradation by AOP systems (Qutob et al., 2022).

2. Paracetamol Metabolism and Genetic Differences

The study by Zhao and Pickering (2011) explored the metabolism of paracetamol (acetaminophen), emphasizing its metabolism via multiple pathways such as glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. This research highlighted intersubject and ethnic differences in paracetamol metabolism and potential differences in susceptibility to toxicity, linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

3. Toxicological Review of Acetamide and Its Derivatives

Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, providing a comprehensive understanding of the biological consequences of exposure to these chemicals. This review covers individual biological responses and expands on the environmental toxicology of these materials, which has considerably evolved over the years (G. Kennedy, 2001).

4. N-Acylated Aromatic Amines and Paracetamol Usage

Iwuozor Kingsley Ogemdi (2019) discussed the importance of N-acylated aromatic amines like paracetamol in the synthesis of other organic compounds and highlighted the historical changes, preparation, reactions, and adverse effects of paracetamol (Iwuozor Kingsley Ogemdi, 2019).

5. AMPA Receptor Agonists in Depression Treatment

Research on AMPA receptor agonists, like ketamine, for depression treatment has been emphasized by Yang et al. (2012). Their research indicates that compared to conventional antidepressants, AMPA agonists demonstrate rapid onset time and robust therapeutic effects for depression, pointing towards a promising future in the development of novel antidepressants (Chun Yang et al., 2012).

Future Directions

The future directions of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide research could involve further exploration of its oxidation reactions, particularly in relation to its mechanism of action . Additionally, more research could be conducted to improve its synthesis process .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVNIYSZEGCSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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